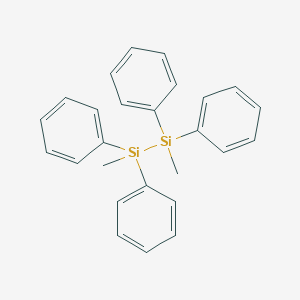

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl-[methyl(diphenyl)silyl]-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZRJYXUMDPPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061578 | |

| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-76-5 | |

| Record name | 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyltetraphenyldisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-1,1,2,2-tetraphenyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLTETRAPHENYLDISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95DQN4VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. The information is intended to support researchers and professionals in the fields of materials science, organic synthesis, and drug development.

Introduction

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound characterized by a silicon-silicon bond and substituted with both methyl and phenyl groups. This unique structure imparts notable thermal and chemical stability, making it a valuable precursor and intermediate in various chemical applications.[1] It serves as a key building block in the synthesis of advanced silicon-based materials, including polymers and nanomaterials, which are utilized in high-performance coatings, sealants, and in the electronics industry.[1] Its role as a reagent in organic synthesis is also significant, facilitating the formation of complex molecular architectures.[1]

Physicochemical Properties

The properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane are summarized in the tables below, providing key data for its handling, characterization, and application.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆Si₂ | [1][2] |

| Molecular Weight | 394.66 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 140 - 146 °C | [1][3][4] |

| Boiling Point | 185 °C @ 1 mmHg | [1][4] |

| Density | 1.05 g/cm³ | [3] |

| Solubility | Insoluble in water | [3] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available | [2] |

| ¹³C NMR | Spectra available | [2] |

| Mass Spectrometry (GC-MS) | Major fragments at m/z 197, 105, 198, 394, 93 | [2] |

| UV Absorption (in Cyclohexane) | λmax: 239 nm | [4] |

Synthesis

The primary route for the synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is the reductive coupling of a suitable chlorosilane precursor, typically chlorodiphenylmethylsilane, using an alkali metal. This reaction is a variation of the Wurtz-Fittig reaction.

Synthesis Pathway

The synthesis proceeds via the reductive coupling of two molecules of chlorodiphenylmethylsilane using a stoichiometric amount of an alkali metal, such as lithium, in an anhydrous ethereal solvent.

Caption: Reductive coupling of chlorodiphenylmethylsilane.

Experimental Protocol: Reductive Coupling of Chlorodiphenylmethylsilane

This protocol is adapted from established procedures for the synthesis of silyllithium reagents and subsequent coupling reactions.[5][6]

Materials:

-

Chlorodiphenylmethylsilane

-

Lithium wire or dispersion

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Hexanes

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Schlenk line or glovebox for inert atmosphere operations

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of inert gas (Nitrogen or Argon).

-

Addition of Lithium: In the flask, place freshly cut lithium wire or lithium dispersion (2.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Chlorosilane: Dissolve chlorodiphenylmethylsilane (2 equivalents) in anhydrous THF in the dropping funnel. Add the chlorosilane solution dropwise to the stirred suspension of lithium in THF at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the starting chlorosilane (e.g., by GC-MS analysis of quenched aliquots). The reaction mixture will typically turn a deep color, indicating the formation of the silyl anion intermediate.

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexanes or another suitable organic solvent. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane as a white crystalline solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.

Caption: Workflow for the synthesis and purification.

Safety and Handling

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane should be handled with appropriate safety precautions. It may cause skin and serious eye irritation.[2] The synthesis involves the use of lithium metal, which is highly reactive and flammable, and should only be performed by trained personnel in a controlled laboratory environment under an inert atmosphere. Anhydrous solvents are required, and care must be taken to exclude moisture from the reaction.

Applications

The unique properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane make it a versatile compound in several areas of research and development:

-

Precursor to Silicon-Based Materials: It is a key starting material for the synthesis of polysilanes and other silicon-containing polymers with applications in electronics and materials science.[1]

-

High-Performance Coatings and Sealants: Its thermal and chemical stability contribute to the durability of coatings and sealants.[1]

-

Organic Synthesis: It acts as a reagent for the introduction of silyl groups into organic molecules.[1]

-

Nanotechnology: It can be used as a precursor for the fabrication of silicon-based nanostructures.[1]

Logical Relationship of Properties and Applications

The inherent properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane directly influence its applications.

Caption: Relationship between properties and applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | C26H26Si2 | CID 70895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE | 1172-76-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Chemical Properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane (CAS 1172-76-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane, an organosilicon compound with the CAS number 1172-76-5. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information, including experimental protocols and data analysis. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a versatile compound utilized as a precursor in the synthesis of advanced silicon-based materials, a reagent in organic synthesis, and in the development of high-performance coatings and sealants.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane are summarized in the tables below. These data are compiled from various authenticated sources and provide a concise reference for laboratory use.

Chemical Identifiers

| Property | Value |

| CAS Number | 1172-76-5[2][3] |

| Molecular Formula | C₂₆H₂₆Si₂[2][3] |

| Molecular Weight | 394.66 g/mol [3] |

| IUPAC Name | methyl-[methyl(diphenyl)silyl]-diphenylsilane[3][4] |

| Synonyms | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl-[2][3] |

| InChI | InChI=1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3[2] |

| InChIKey | JNZRJYXUMDPPRK-UHFFFAOYSA-N[2] |

| SMILES | C--INVALID-LINK--(C2=CC=CC=C2)--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4[3] |

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 140-144 °C | [4] |

| Boiling Point | 185 °C @ 1 mmHg | [1] |

| Density | 1.05 g/cm³ | [4] |

| Solubility | Soluble in Toluene | |

| Ionization Energy | 8.05 ± 0.15 eV | [5] |

| logP (Octanol/Water Partition Coefficient) | 3.851 (Calculated) | [5] |

Spectroscopic Data

| Technique | Data Highlights |

| Mass Spectrometry (Electron Ionization) | Available through NIST WebBook[2] |

| Infrared (IR) Spectroscopy | Available through NIST WebBook[2] |

| ¹H NMR Spectroscopy | Data available in public databases[6][7] |

| ¹³C NMR Spectroscopy | Data available in public databases[6] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. These protocols are based on established chemical principles for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

A plausible synthetic route to 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is via a Wurtz-Fittig type coupling reaction of methyldiphenylchlorosilane.

Materials:

-

Methyldiphenylchlorosilane

-

Sodium metal dispersion

-

Anhydrous toluene

-

Anhydrous hexane

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Charge the flask with a sodium metal dispersion in anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of sodium.

-

Slowly add a solution of methyldiphenylchlorosilane in anhydrous toluene to the refluxing mixture via the dropping funnel over a period of 2-3 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium by the slow addition of isopropanol followed by water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane as a white crystalline solid.

Characterization Protocols

Objective: To assess the purity of the synthesized compound and confirm its molecular weight.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

Method:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[8]

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

Expected Outcome: A single major peak in the chromatogram corresponding to 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane, with the mass spectrum showing the molecular ion peak and characteristic fragmentation patterns.

Objective: To confirm the chemical structure of the synthesized compound.

Instrumentation: A 300 or 400 MHz NMR spectrometer.[6]

Method:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected signals: Resonances corresponding to the methyl protons and the phenyl protons.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Expected signals: Resonances for the methyl carbons and the distinct carbons of the phenyl groups.

-

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FTIR spectrometer.

Method:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum of a mull (e.g., Nujol) or as a solid film on a suitable window.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Bands:

-

Si-Phenyl vibrations: Strong bands in the region of 1430-1425 cm⁻¹ and 1120-1100 cm⁻¹.

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹.

-

C-H stretching (aliphatic): Around 2960-2850 cm⁻¹.

-

Si-C stretching: Characteristic bands for Si-CH₃ and Si-Ph.[9]

-

Phenyl ring vibrations: Overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.

Workflow and Diagrams

The following diagram illustrates a typical workflow for the synthesis and characterization of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.

Caption: Synthesis and Characterization Workflow for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.

Safety and Handling

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane may cause skin and eye irritation.[10] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a key intermediate in various fields:

-

Materials Science: It serves as a precursor for the synthesis of advanced silicon-based materials, such as silicone polymers and composites, which are utilized in the electronics and automotive industries.[1]

-

Organic Synthesis: It acts as a versatile reagent in organic synthesis, facilitating the formation of complex organic molecules.[1]

-

Coatings and Sealants: Its properties make it suitable for developing high-performance coatings and sealants with enhanced durability.[1]

-

Nanotechnology: The compound is used in the fabrication of silicon-based nanostructures.[1]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and characterization of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane (CAS 1172-76-5). The structured data tables, experimental protocols, and workflow diagram offer a valuable resource for researchers and scientists working with this compound. Adherence to appropriate safety protocols is essential when handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- [webbook.nist.gov]

- 3. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | C26H26Si2 | CID 70895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- (CAS 1172-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. uoguelph.ca [uoguelph.ca]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

An In-depth Technical Guide to the Molecular Structure of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. The document collates available quantitative data, outlines a plausible experimental protocol for its synthesis, and includes mandatory visualizations to facilitate a deeper understanding of this organosilicon compound. This guide is intended to serve as a valuable resource for researchers in organometallic chemistry, materials science, and drug development.

Introduction

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane, with the chemical formula C26H26Si2, is an organosilicon compound characterized by a disilane backbone with methyl and phenyl substituents.[1] Its molecular structure imparts notable thermal and chemical stability, making it a compound of interest in the synthesis of advanced silicon-based materials, including polymers and composites.[2] This guide delves into the specifics of its molecular architecture, drawing from spectroscopic and physical data.

Molecular Structure and Properties

The fundamental characteristics of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane are summarized in the tables below. These tables provide a clear, structured presentation of its physical and spectroscopic properties for easy reference and comparison.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C26H26Si2 | [1] |

| Molecular Weight | 394.66 g/mol | [1] |

| CAS Number | 1172-76-5 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 142-146 °C | [2] |

| Boiling Point | 185 °C / 1 mmHg | [2] |

| Purity | >98.0% (GC) | [3] |

Spectroscopic Data

| Spectroscopic Technique | Data | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 394. Predicted adducts: [M+H]+ at 395.16460, [M+Na]+ at 417.14654. | [1][4] |

| ¹H NMR Spectroscopy | Data available but specific peak assignments require further investigation. | [1] |

| ¹³C NMR Spectroscopy | Data available but specific peak assignments require further investigation. | [1] |

| Infrared (IR) Spectroscopy | Data available but specific peak assignments require further investigation. |

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is not explicitly available in the searched literature. However, based on established principles of organosilicon chemistry, a plausible synthetic route would involve a Wurtz-Fittig type reaction. This would likely entail the reductive coupling of a suitable precursor, such as methyldiphenylchlorosilane, using an alkali metal like sodium. Another potential route could involve the reaction of a dichlorodiphenylsilane with a methylating agent, such as methylmagnesium bromide (a Grignard reagent).[5][6]

A generalized conceptual workflow for a Wurtz-Fittig type synthesis is presented below.

Caption: Conceptual workflow for the synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.

Structural Visualization

To provide a clear representation of the molecular structure of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane, the following diagram has been generated using the Graphviz DOT language. This visualization highlights the connectivity of the atoms within the molecule.

Caption: 2D representation of the molecular structure of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.

Conclusion

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a well-defined organosilicon compound with established physical properties. While detailed crystallographic and spectroscopic assignments are not widely published, this guide provides a consolidated summary of the available data and a plausible synthetic approach. The provided visualizations offer a clear depiction of its molecular structure and a conceptual pathway for its synthesis. Further research to obtain and publish detailed crystallographic and spectroscopic data would be highly beneficial to the scientific community, particularly for those engaged in the design and synthesis of novel silicon-based materials.

References

- 1. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | C26H26Si2 | CID 70895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (C26H26Si2) [pubchemlite.lcsb.uni.lu]

- 5. SATHEE: Chemistry Wurtz Fittig Reaction [sathee.iitk.ac.in]

- 6. chemrxiv.org [chemrxiv.org]

Spectroscopic and Synthetic Profile of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound characterized by a silicon-silicon bond, with two methyl and two phenyl groups attached to each silicon atom. This structure imparts unique electronic and steric properties, making it a subject of interest in materials science and synthetic chemistry. This technical guide provides a comprehensive overview of the available spectroscopic data for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane, detailed experimental protocols for its synthesis and characterization, and an illustrative reaction pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, some data are estimated based on the analysis of closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | ~7.2 - 7.6 | Multiplet | Phenyl protons |

| ~0.5 | Singlet | Methyl protons | |

| ¹³C NMR | ~135 - 140 | Singlet | Phenyl C (ipso) |

| ~127 - 130 | Singlet | Phenyl C (ortho, meta, para) | |

| ~ -5 to 5 | Singlet | Methyl C | |

| ²⁹Si NMR | ~ -15 to -25 | Singlet | Si |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.

Table 2: Mass Spectrometry Data for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

| m/z | Relative Intensity (%) | Assignment |

| 394 | 7.90 | [M]⁺ (Molecular Ion) |

| 198 | 10.60 | [M/2 + H]⁺ or other fragment |

| 197 | 99.99 | [Ph₂SiMe]⁺ |

| 105 | 25.40 | [PhSi]⁺ |

| 93 | 7.70 | C₇H₉⁺ |

Data sourced from NIST Mass Spectrometry Data Center and MassBank of North America (MoNA).[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Table 3: UV-Vis Spectroscopic Data for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

| λmax (nm) | Solvent |

| 239 | Cyclohexane[2][3] |

Infrared (IR) Spectroscopy

Specific IR spectral data for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is not available in the searched results. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted Infrared Absorption Bands for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3050 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Methyl C-H stretch |

| ~1590, 1485, 1430 | Medium to Strong | Aromatic C=C stretch |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1100 | Strong | Si-Ph stretch |

| ~740-690 | Strong | Phenyl C-H out-of-plane bend |

| ~500-400 | Medium | Si-Si stretch |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. The synthesis protocol is a plausible route based on established organosilicon chemistry.

Synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

Reaction Scheme:

2 Ph₂Si(Me)Cl + 2 Na → Ph₂(Me)Si-Si(Me)Ph₂ + 2 NaCl

Materials:

-

Methyldiphenylchlorosilane (Ph₂Si(Me)Cl)

-

Sodium metal, dispersion in toluene

-

Anhydrous toluene

-

Anhydrous hexane

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet is charged with anhydrous toluene under an inert atmosphere of argon or nitrogen.

-

Sodium metal dispersion is carefully added to the reaction flask.

-

Methyldiphenylchlorosilane is dissolved in anhydrous toluene and added dropwise to the stirred sodium dispersion at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by gas chromatography (GC).

-

After cooling to room temperature, the reaction mixture is filtered to remove the sodium chloride byproduct and any unreacted sodium.

-

The solvent is removed from the filtrate under reduced pressure to yield a crude solid.

-

The crude product is purified by recrystallization from a suitable solvent system, such as a hexane/toluene mixture, to afford 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane as a crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the purified 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C{¹H} NMR spectrum is recorded on the same instrument, typically at a frequency of 75 or 100 MHz. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum can be acquired on a spectrometer equipped with a broadband probe. Due to the low gyromagnetic ratio and negative nuclear Overhauser effect (nOe) of the ²⁹Si nucleus, inverse-gated decoupling and a long relaxation delay are often employed to obtain quantitative spectra.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for this type of compound.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern is analyzed to confirm the structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A dilute solution of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is prepared in a UV-transparent solvent, such as cyclohexane or hexane. The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Measurement: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference. The wavelength of maximum absorption (λmax) is determined.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing the solution in a liquid cell, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Measurement: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

While 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is not directly involved in biological signaling pathways, its photochemical reactivity is of significant interest in the study of organosilicon reaction mechanisms. The photolysis of aryldisilanes is known to proceed through the formation of silyl radicals, which can then undergo various rearrangements and reactions.

Photochemical Rearrangement of Aryldisilanes

The following diagram illustrates a generalized workflow for the photochemical rearrangement of an aryldisilane, which is applicable to 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Upon UV irradiation, the disilane is excited to a singlet excited state, which can then undergo intersystem crossing to a triplet state. Homolytic cleavage of the Si-Si bond from the excited state generates two silyl radicals. These radicals can then recombine or undergo further reactions, such as rearrangement to form silenes.

Conclusion

This technical guide has summarized the available spectroscopic data and provided plausible experimental protocols for the synthesis and characterization of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. While a complete set of experimentally verified spectra for this specific compound remains to be published, the data from analogous structures and the fundamental principles of spectroscopy provide a solid foundation for its identification and study. The outlined photochemical rearrangement pathway highlights an area of active research in organosilicon chemistry. This guide serves as a valuable resource for researchers and professionals working with this and related organosilicon compounds.

References

Thermal Stability of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermal stability of the organosilicon compound 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the thermal decomposition of this compound, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), remains unavailable in the public domain. Consequently, this document provides a foundational understanding of the anticipated thermal behavior of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane based on the known properties of similar organosilicon compounds. It also outlines the standard experimental protocols and analytical techniques that would be employed to rigorously determine its thermal stability profile.

Introduction to 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound characterized by a silicon-silicon bond, with two methyl and two phenyl groups attached to each silicon atom. Its chemical structure is provided in Figure 1. This compound is noted for its exceptional thermal and chemical resistance, making it a candidate for applications in high-performance coatings, sealants, and as a precursor in the synthesis of advanced silicon-based materials.[1] The presence of bulky phenyl groups is expected to confer a higher degree of thermal stability compared to analogous alkylsilanes due to steric hindrance and the energy required to cleave the silicon-phenyl bond.

Figure 1: Chemical Structure of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

Caption: Structure of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.

Anticipated Thermal Decomposition Pathways

The thermal decomposition of organodisilanes can proceed through several mechanisms, primarily involving the homolytic cleavage of the silicon-silicon or silicon-carbon bonds. For 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane, the following pathways are plausible:

-

Si-Si Bond Cleavage: The silicon-silicon bond is generally the weakest bond in the molecule and is expected to be the initial site of cleavage under thermal stress, leading to the formation of two silyl radicals (Ph₂MeSi•).

-

Si-C Bond Cleavage: Cleavage of the silicon-carbon bonds (both Si-Ph and Si-Me) is also possible, particularly at higher temperatures. This would result in the formation of different radical species.

The subsequent reactions of these radicals would lead to a complex mixture of smaller volatile products and potentially polymeric residues. A proposed initial step in the thermal decomposition is illustrated in the signaling pathway below.

Caption: Initial step of thermal decomposition.

Standard Experimental Protocols for Thermal Stability Assessment

To quantitatively assess the thermal stability of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane, a series of established analytical techniques would be utilized. The following sections detail the typical experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is placed in a ceramic or platinum pan.

-

The pan is loaded into a TGA instrument.

-

An inert atmosphere (e.g., nitrogen or argon) is established at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 1000 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur (e.g., T5%, T10%, T50%).

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen).

-

The sample and reference are heated at a controlled linear rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of the material.[2][3]

Methodology:

-

A microgram-scale sample of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (e.g., the Tonset determined by TGA) in an inert atmosphere.

-

The volatile decomposition products are swept by a carrier gas (e.g., helium) into a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase of the column.

-

The separated components are then introduced into a mass spectrometer (MS), which provides mass spectra for their identification by fragmentation patterns and comparison to spectral libraries.

Experimental Workflow

The logical flow for a comprehensive thermal stability analysis is depicted in the following diagram.

Caption: Workflow for thermal stability assessment.

Data Presentation (Hypothetical)

In the absence of experimental data, the following tables are presented as templates for how the quantitative results from TGA and DSC analyses would be structured for clear comparison.

Table 1: Thermogravimetric Analysis (TGA) Data (Hypothetical)

| Parameter | Value | Units |

| Onset Decomposition Temperature (Tonset) | - | °C |

| Temperature at 5% Mass Loss (T5%) | - | °C |

| Temperature at 10% Mass Loss (T10%) | - | °C |

| Temperature at 50% Mass Loss (T50%) | - | °C |

| Residual Mass at 1000 °C | - | % |

Table 2: Differential Scanning Calorimetry (DSC) Data (Hypothetical)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | - | - | - |

| Decomposition | - | - | - |

Conclusion

While 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is reported to have high thermal stability, a thorough review of the available scientific literature did not yield specific quantitative data from thermogravimetric or differential scanning calorimetry analyses. This guide has outlined the standard methodologies and a logical workflow for conducting a comprehensive thermal stability assessment of this compound. The anticipated decomposition pathways involve the initial cleavage of the Si-Si bond, followed by more complex radical reactions. A complete understanding of the thermal behavior of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane necessitates the experimental determination of its decomposition profile using the techniques described herein. Such data would be invaluable for its application in high-temperature materials and for ensuring safe handling and processing conditions.

References

"solubility of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane in common organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols. It also outlines the key factors influencing the solubility of this organosilicon compound.

Qualitative Solubility Profile

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a white crystalline powder. While specific quantitative data is scarce, qualitative information suggests its solubility in non-polar organic solvents. It is reported to be soluble in toluene . Furthermore, its analysis via UV-Vis spectroscopy has been conducted in cyclohexane , which strongly implies its solubility in this solvent as well. Its insolubility in water can be inferred from its non-polar structure.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane in a range of common organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and presenting such empirical data.

Table 1: Experimental Solubility Data for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Toluene | 25 | e.g., Gravimetric | ||

| e.g., Cyclohexane | 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Tetrahydrofuran | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Ethanol | 25 | |||

| e.g., Hexane | 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane to a vial containing a known volume of the chosen organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to rest in the temperature bath for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish.

-

Express the solubility in g/100 mL or other appropriate units.

-

UV-Vis Spectroscopic Method

This method is suitable if the compound has a chromophore and a unique absorbance at a specific wavelength. A calibration curve is first established to relate absorbance to concentration.

Materials:

-

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

-

Selected organic solvent (must be UV transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution and Analysis:

-

Prepare a saturated solution as described in the gravimetric method.

-

Withdraw a filtered aliquot of the supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart of the general experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

Caption: A diagram illustrating the key factors that influence the solubility of a chemical compound.

An In-depth Technical Guide to the Reactivity of the Si-Si Bond in 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the silicon-silicon (Si-Si) bond in 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. This organosilicon compound is a valuable precursor and intermediate in various fields, including materials science and organic synthesis, due to the unique characteristics of its Si-Si bond.[1] Understanding the reactivity of this bond is crucial for its effective utilization in the development of advanced materials and complex molecules.[1]

Core Properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

The physical and chemical properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₂₆Si₂ |

| Molecular Weight | 394.66 g/mol [1] |

| CAS Number | 1172-76-5[1] |

| Appearance | White to off-white crystal/powder[1] |

| Melting Point | 142 - 146 °C[1] |

| Boiling Point | 185 °C / 1 mmHg[1] |

| Purity | ≥ 98% (GC)[1] |

| Chemical Stability | Stable in sealed containers.[2] |

| Incompatibilities | Oxidizing agents, strong acids, heat, open flames, sparks.[2] |

| Hazardous Decomposition | Carbon monoxide, organic acid vapors, silicon dioxide.[2] |

Reactivity of the Silicon-Silicon Bond

The Si-Si sigma (σ) bond in disilanes is generally weaker than a carbon-carbon (C-C) bond, making it more susceptible to cleavage. The average bond dissociation energy (BDE) for a Si-Si bond is approximately 300 kJ/mol (about 72 kcal/mol), which is lower than that of a Si-H bond.[3] This inherent weakness, combined with the influence of its substituents, governs the reactivity of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.

The presence of phenyl (aryl) groups on the silicon atoms makes this particular disilane significantly more reactive than simple alkyldisilanes.[3] Aryl groups can stabilize reactive intermediates formed during Si-Si bond cleavage through electronic effects. The cleavage of the Si-Si bond can proceed through several pathways, including thermal, photochemical, and chemical induction.

Synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

A general synthesis pathway for aryldisilanes involves the reductive coupling of the corresponding silyl halides. This is typically achieved using an alkali metal as the reducing agent.

Caption: General synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane via Wurtz-Fittig type coupling.

Cleavage Reactions

The Si-Si bond in 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane can be cleaved under various conditions, leading to the formation of highly reactive silyl radicals or silyl anions.

Thermal and Photochemical Cleavage: Upon heating or irradiation with UV light, the Si-Si bond can undergo homolytic cleavage to generate two methyldiphenylsilyl radicals (Ph₂(Me)Si•). This process is a key step in many silicon-based polymerization and material synthesis reactions.

Caption: Homolytic cleavage of the Si-Si bond.

Reductive Cleavage: Aryldisilanes are susceptible to cleavage by alkali metals.[3] The reaction proceeds via an electron transfer from the metal to the low-energy σ* molecular orbital of the Si-Si bond, resulting in the formation of a silyl anion.[3]

References

Technical Guide: Physical Characteristics of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound characterized by a silicon-silicon bond, with two methyl and two phenyl substituents on each silicon atom. This structure imparts unique properties, making it a subject of interest in materials science and as a precursor in organic synthesis. This technical guide provides a comprehensive overview of the known physical and structural characteristics of its crystalline form, intended for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

The fundamental physical and chemical properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆Si₂ | [1] |

| Molecular Weight | 394.66 g/mol | [2] |

| Appearance | White to off-white crystalline powder/crystal | [2] |

| Melting Point | 142 - 146 °C | [2] |

| Boiling Point | 185 °C at 1 mmHg | [2][3] |

| CAS Number | 1172-76-5 | [2] |

Crystallographic Data

At present, a detailed, publicly available single-crystal X-ray diffraction study specifically for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane, outlining parameters such as crystal system, space group, and unit cell dimensions, has not been identified in the surveyed literature. The crystalline nature of the compound is confirmed by its appearance as a crystalline solid and its defined melting point range.[2] Further research involving single-crystal X-ray crystallography would be required to elucidate its precise solid-state structure.

Experimental Protocols

General Synthetic Approach: Wurtz-Fittig Coupling

The synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane can be conceptually approached via the reductive coupling of chlorodiphenylmethylsilane. The proposed reaction is illustrated in the diagram below.

Caption: Proposed synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.

Experimental Workflow:

A generalized workflow for the synthesis and purification, based on standard Wurtz-Fittig reaction protocols, is outlined below.

Caption: General workflow for synthesis and purification.

Detailed Methodologies for Characterization:

For the characterization of the synthesized 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane, the following standard analytical techniques would be employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product and identify any byproducts.[4]

-

Sample Preparation: A dilute solution of the crude product in a volatile solvent like dichloromethane.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Typical GC Conditions: A temperature program starting at a low temperature (e.g., 50 °C) and ramping to a higher temperature (e.g., 280 °C) to separate components based on boiling point.[4]

-

Typical MS Conditions: Scanning a mass range of m/z 40-500 to detect the molecular ion and fragmentation patterns.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

-

¹H NMR: To identify the chemical environments of the methyl and phenyl protons.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

²⁹Si NMR: To observe the chemical shift of the silicon atoms, which is characteristic of the disilane structure.

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Sample Preparation: As a solid on an ATR crystal or as a KBr pellet.

-

Data Acquisition: Collection of a spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Signaling Pathways and Logical Relationships

The logical flow of characterization for a synthesized compound like 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is crucial for confirming its identity and purity.

Caption: Logical workflow for compound characterization.

Conclusion

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a crystalline solid with well-defined physical properties such as melting and boiling points. While its synthesis can be achieved through established methods like the Wurtz-Fittig reaction, a detailed crystallographic analysis remains an area for future research. The experimental protocols and characterization workflows provided in this guide offer a solid foundation for researchers working with this and related organosilicon compounds. The elucidation of its single-crystal structure would provide valuable insights into its solid-state packing and intermolecular interactions, further enhancing its potential applications.

References

Methodological & Application

Application Notes and Protocols: Polysilane Synthesis Utilizing 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane as a Silyl Anion Initiator Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polysilanes, polymers with a silicon backbone, exhibit unique electronic and optical properties that make them promising materials for a wide range of applications, including photolithography, conducting materials, and ceramic precursors. While various synthetic methods exist, anionic ring-opening polymerization (AROP) of strained cyclic silanes offers a pathway to controlled polymer architectures. This document provides detailed protocols for the synthesis of polysilanes where 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane serves as a precursor to the silyl anion initiator for the AROP of a strained cyclosilane monomer.

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a versatile organosilicon compound.[1] Its utility in this protocol stems from the reactivity of the silicon-silicon bond, which can be reductively cleaved by an alkali metal, such as lithium, to generate a highly reactive silyl anion.[1] This silyl anion can then initiate the ring-opening polymerization of a strained cyclic monomer, such as octamethylcyclotetrasilane, to produce a high molecular weight polysilane.

Reaction Principle

The overall synthetic strategy involves two key steps:

-

Initiator Formation: Reductive cleavage of the silicon-silicon bond in 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane with lithium metal to form two equivalents of the dimethylphenylsilyl lithium initiator.

-

Anionic Ring-Opening Polymerization (AROP): The generated silyl anion attacks a strained cyclic silane monomer, initiating a chain-growth polymerization to form the polysilane.

Experimental Protocols

Materials and Equipment

-

Reagents:

-

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane (≥98%)

-

Octamethylcyclotetrasilane (D₄)

-

Lithium metal, wire or dispersion

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Anhydrous toluene

-

Argon or Nitrogen gas (high purity)

-

-

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Cannula for liquid transfers

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard glassware for workup and purification

-

Protocol 1: Generation of Dimethylphenylsilyl Lithium Initiator

This protocol describes the in-situ generation of the dimethylphenylsilyl lithium initiator from 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.

Procedure:

-

Under an inert atmosphere of argon or nitrogen, add freshly cut lithium metal (2.2 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous tetrahydrofuran (THF) to the flask via cannula.

-

In a separate flame-dried flask, dissolve 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane (1 equivalent) in anhydrous THF.

-

Slowly add the solution of the disilane to the lithium suspension at room temperature with vigorous stirring.

-

The reaction mixture will typically develop a deep red or reddish-brown color, indicating the formation of the silyl anion. The reaction is generally stirred for several hours to ensure complete cleavage of the disilane. The progress of the reaction can be monitored by observing the consumption of the lithium metal.

Protocol 2: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasilane (D₄)

This protocol details the polymerization of octamethylcyclotetrasilane using the pre-formed dimethylphenylsilyl lithium initiator.

Procedure:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve octamethylcyclotetrasilane (D₄) in anhydrous THF.

-

Cool the monomer solution to -78 °C using a dry ice/acetone bath.

-

Using a cannula, slowly transfer the solution of dimethylphenylsilyl lithium (from Protocol 1) to the cooled monomer solution with vigorous stirring. The amount of initiator added will determine the target molecular weight of the polymer.

-

Allow the reaction to proceed at -78 °C for several hours. The polymerization is typically fast for strained cyclotetrasilanes.

-

Quench the polymerization by adding an excess of anhydrous methanol. This will terminate the living anionic chain ends.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or isopropanol.

-

Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation

The following tables present representative data for the anionic ring-opening polymerization of a cyclotetrasilane, illustrating the effect of monomer-to-initiator ratio on the resulting polymer characteristics.

Table 1: Polymerization Conditions and Yields

| Entry | Monomer (D₄) (mmol) | Initiator (mmol) | [M]/[I] Ratio | Polymerization Time (h) | Yield (%) |

| 1 | 10.0 | 0.20 | 50 | 2 | 85 |

| 2 | 10.0 | 0.10 | 100 | 2 | 88 |

| 3 | 10.0 | 0.05 | 200 | 3 | 82 |

Table 2: Molecular Weight and Polydispersity Data

| Entry | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Mw ( g/mol ) (GPC) | PDI (Mw/Mn) |

| 1 | 11600 | 12500 | 15000 | 1.20 |

| 2 | 23200 | 25100 | 31400 | 1.25 |

| 3 | 46400 | 48300 | 62800 | 1.30 |

Note: The data presented are illustrative and may vary depending on the specific reaction conditions and purity of reagents.

Visualizations

Experimental Workflow

Caption: Workflow for Polysilane Synthesis.

Reaction Mechanism

Caption: Anionic Ring-Opening Polymerization Mechanism.

References

Application Notes and Protocols: 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane as a Precursor for Silicon-Containing Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a versatile organosilicon compound with significant potential as a precursor for the synthesis of advanced silicon-containing polymers.[1] Its unique structure, featuring a silicon-silicon backbone with both methyl and phenyl substituents, allows for the generation of polymers with enhanced thermal stability, desirable mechanical properties, and unique optoelectronic characteristics.[2][3] These properties make the resulting polymers attractive for a range of high-performance applications, including advanced coatings, sealants, and as precursors for ceramic materials.[4]

This document provides detailed application notes and experimental protocols for the utilization of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane in the synthesis of silicon-containing polymers, primarily focusing on the formation of polysilanes.

Properties of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

A summary of the key physical and chemical properties of the precursor is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆Si₂ | [1] |

| Molecular Weight | 394.7 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 140-144 °C | |

| Boiling Point | 185 °C @ 1 mmHg | |

| Solubility | Soluble in organic solvents such as ether, THF, and toluene. | [5] |

Application in Polymer Synthesis: Polysilanes

Polysilanes are a class of polymers with a backbone consisting entirely of silicon atoms. They exhibit unique electronic and optical properties due to σ-electron delocalization along the Si-Si chain. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane can be envisioned as a precursor for poly(methylphenylsilylene) and related copolymers through polymerization methods that involve the formation of Si-Si bonds.

Logical Workflow for Polymer Synthesis

The general workflow for synthesizing silicon-containing polymers from a disilane precursor involves several key stages, from precursor preparation to polymer characterization.

Caption: General workflow for the synthesis and characterization of silicon-containing polymers.

Experimental Protocols

While specific protocols detailing the direct polymerization of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane are not extensively documented in publicly available literature, established methods for polysilane synthesis can be adapted. The following protocols are based on well-known procedures for the synthesis of poly(methylphenylsilylene) and related structures.

Protocol 1: Wurtz-type Reductive Coupling

The Wurtz reaction is a classical method for forming Si-Si bonds by the reductive coupling of chlorosilanes with an alkali metal.[5] To utilize 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane in a Wurtz-type reaction, it would first need to be converted to a dichlorodisilane, such as 1,2-dichloro-1,2-dimethyl-1,2-diphenyldisilane.

Reaction Scheme:

Caption: Wurtz-type coupling of a dichlorodisilane.

Materials:

-

1,2-dichloro-1,2-dimethyl-1,2-diphenyldisilane (precursor, synthesis required)

-

Sodium metal dispersion

-

Anhydrous toluene

-

Anhydrous isopropanol

-

Methanol

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with a dispersion of sodium metal in anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring to maintain a fine dispersion of sodium.

-

Slowly add a solution of 1,2-dichloro-1,2-dimethyl-1,2-diphenyldisilane in anhydrous toluene to the refluxing sodium dispersion over a period of 2-3 hours.

-

After the addition is complete, continue refluxing for an additional 4-6 hours. The reaction mixture will become viscous and may turn a deep blue or purple color.

-

Cool the reaction mixture to room temperature and quench the excess sodium by the careful, dropwise addition of anhydrous isopropanol.

-

Filter the mixture to remove sodium chloride and other insoluble by-products.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the polymer by adding the concentrated solution to a large volume of methanol with vigorous stirring.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

Characterization:

The resulting polymer, a poly(methylphenylsilylene), can be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Thermal stability can be assessed by thermogravimetric analysis (TGA).

Protocol 2: Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of strained cyclosilanes is another powerful method for synthesizing polysilanes with controlled molecular weights and narrow distributions. While 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is not a cyclic monomer, it is structurally related to cyclic precursors like 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylcyclotetrasilane. AROP of such cyclic precursors would yield a polymer with a similar repeating unit.

Reaction Scheme:

Caption: Anionic ring-opening polymerization of a cyclotetrasilane.

Materials:

-

1,2,3,4-tetramethyl-1,2,3,4-tetraphenylcyclotetrasilane (monomer)

-

n-Butyllithium (n-BuLi) or potassium trimethylsilanolate (KOSiMe₃) as an initiator

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

Procedure:

-

Under an inert atmosphere, dissolve the cyclotetrasilane monomer in anhydrous THF in a flame-dried Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the anionic initiator (e.g., n-BuLi in hexanes) dropwise to the stirred monomer solution. The reaction is typically very fast.

-

After a short period (e.g., 15-30 minutes), quench the polymerization by adding an excess of anhydrous methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Quantitative Data

The properties of silicon-containing polymers are highly dependent on the synthetic method and the specific monomers used. The following tables provide representative data for poly(methylphenylsilylene) and related polysiloxanes, which can be used as a benchmark for polymers synthesized from 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane-derived precursors.

Table 1: Molecular Weight and Polydispersity of Poly(methylphenylsilylene)

| Synthesis Method | Initiator/Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Wurtz Coupling | Na | 10,000 - 50,000 | 50,000 - 200,000 | 2.0 - 5.0 |

| Anionic ROP | n-BuLi | 20,000 - 100,000 | 22,000 - 110,000 | 1.1 - 1.3 |

Table 2: Thermal Properties of Silicon-Containing Polymers

| Polymer | Td5 (°C, 5% weight loss) in N₂ | Td10 (°C, 10% weight loss) in N₂ | Char Yield @ 800°C (%) | Reference |

| Poly(methylphenylsilylene) | ~350-400 | ~400-450 | > 40 | |

| Poly(methylphenylsiloxane) | ~400 | ~430-580 (unzipping) | ~20-30 | [2] |

| PMPS/phenylene-silica hybrid | ~490 | > 500 | > 50 | [6] |

Conclusion

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane serves as a valuable, though not direct, precursor for the synthesis of high-performance silicon-containing polymers such as poly(methylphenylsilylene). By adapting established polymerization techniques like Wurtz-type coupling and anionic ring-opening polymerization of related cyclic monomers, it is possible to generate materials with desirable thermal and mechanical properties. The protocols and data presented here provide a foundation for researchers to explore the potential of this precursor in the development of novel materials for advanced applications. Further research into the direct polymerization of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane could open up new avenues for the synthesis of well-defined silicon-containing polymers.

References

- 1. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | C26H26Si2 | CID 70895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Reductive Coupling with 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive coupling of carbonyl compounds, particularly ketones and aldehydes, is a powerful synthetic transformation for the formation of carbon-carbon bonds, leading to the synthesis of 1,2-diols (pinacols). These vicinal diols are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. While various reagents have been employed for this transformation, organosilicon compounds, such as disilanes, offer a potentially milder and more selective alternative to traditional metal-based reducing agents.

This document provides a detailed, representative experimental protocol for the reductive coupling of a generic ketone using 1,2-dimethyl-1,1,2,2-tetraphenyldisilane. While specific literature detailing this exact transformation is not prevalent, the following protocol is based on established principles of reductive silylation and pinacol coupling reactions.

Reaction Principle

The reductive coupling of a ketone using 1,2-dimethyl-1,1,2,2-tetraphenyldisilane is proposed to proceed through a single-electron transfer (SET) mechanism, likely initiated by an additive or photochemically. The disilane can act as a precursor to a silyl radical or a related reactive species that reduces the ketone to a ketyl radical. Dimerization of two ketyl radicals forms a pinacolate intermediate, which is subsequently trapped by silyl groups derived from the disilane to yield a bis-silylated 1,2-diol. This silylated product can then be deprotected to afford the final vicinal diol.

Experimental Protocol: Reductive Pinacol Coupling of Acetophenone

This protocol describes the reductive coupling of acetophenone as a model substrate to form 2,3-diphenylbutane-2,3-diol.

Materials:

-

Acetophenone (freshly distilled)

-

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask and other standard glassware for air-sensitive techniques

-

Inert gas (Argon or Nitrogen)

-

UV lamp (365 nm), if photochemical initiation is desired

Procedure:

-

Reaction Setup:

-

A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.

-

To the flask, add 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (1.1 equivalents).

-

Add anhydrous toluene (20 mL) via syringe.

-

Stir the mixture to dissolve the disilane.

-

-

Addition of Substrate:

-

In a separate, dry flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous toluene (10 mL).

-

Add the acetophenone solution dropwise to the stirred solution of the disilane at room temperature under an argon atmosphere.

-

-

Reaction Conditions (Thermal or Photochemical):

-